

Spectroscopic Profile of 7-Bromooxindole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **7-bromooxindole**, a key heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete, unified experimental dataset for **7-bromooxindole** from a single source is not readily available in the public domain, this guide compiles and presents the most relevant information based on existing literature for closely related compounds and general spectroscopic principles for this class of molecules.

Core Spectroscopic Data

The structural characterization of **7-bromooxindole** relies on a combination of spectroscopic techniques. The following tables summarize the expected and reported data for **7-bromooxindole** and its analogs.

Table 1: 1H NMR Spectroscopic Data



Proton	Expected Chemical Shift (δ) ppm	Expected Multiplicity
H-4	7.20 - 7.40	d
H-5	6.90 - 7.10	t
H-6	7.10 - 7.30	d
H-3 (CH2)	~3.60	S
N-H	8.00 - 9.00	br s

Note: Predicted values are based on the analysis of related oxindole structures. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: 13C NMR Spectroscopic Data

Carbon	Expected Chemical Shift (δ) ppm
C=O (C-2)	175 - 180
C-7a	140 - 145
C-3a	125 - 130
C-4	128 - 132
C-5	122 - 126
C-6	120 - 124
C-7 (C-Br)	110 - 115
CH2 (C-3)	35 - 40

Note: Predicted values are based on the analysis of related oxindole structures.

Table 3: IR Spectroscopic Data



Functional Group	Characteristic Absorption (cm-1)	
N-H Stretch	3200 - 3300 (broad)	
C-H Stretch (aromatic)	3000 - 3100	
C-H Stretch (aliphatic)	2850 - 2960	
C=O Stretch (amide)	1680 - 1720	
C=C Stretch (aromatic)	1600 - 1620 and 1450-1500	
C-N Stretch	1250 - 1350	
C-Br Stretch	500 - 600	

Table 4: Mass Spectrometry Data

lon	m/z (relative abundance)	Interpretation
[M]+•	211/213 (approx. 1:1)	Molecular ion peak showing characteristic isotopic pattern for one bromine atom.
[M-CO]+•	183/185	Loss of a neutral carbon monoxide molecule.
[M-Br]+	132	Loss of a bromine radical.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols applicable to the analysis of **7-bromooxindole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of 7-bromooxindole for 1H NMR and 20-50 mg for 13C NMR.



- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - 1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: 0-12 ppm.
 - Number of scans: 16-64.
 - Relaxation delay: 1-5 seconds.
 - 13C NMR:
 - Pulse sequence: Proton-decoupled pulse experiment.
 - Spectral width: 0-220 ppm.
 - Number of scans: ≥1024.
 - Relaxation delay: 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Perform phase and baseline corrections.
 - Reference the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy



- Sample Preparation (ATR Method):
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
 - Place a small amount of powdered 7-bromooxindole onto the crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
 - o Spectral Range: 4000-400 cm-1.
 - Resolution: 4 cm-1.
 - Number of Scans: 16-32.
- Data Processing:
 - Collect a background spectrum of the empty ATR crystal.
 - Acquire the sample spectrum and perform automatic background subtraction.

Mass Spectrometry (MS)

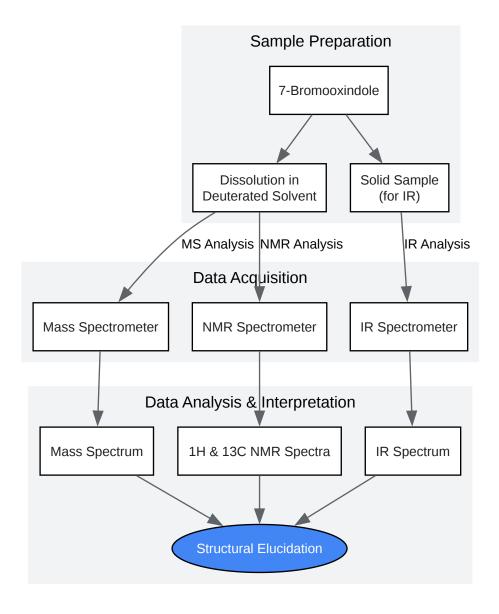
- Sample Preparation:
 - For Electron Ionization (EI-MS), a dilute solution of 7-bromooxindole in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
- Instrument Parameters:
 - Spectrometer: A mass spectrometer equipped with an EI source.
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 50-300.



- Data Analysis:
 - Identify the molecular ion peak ([M]+•) and its isotopic pattern to confirm the molecular weight and the presence of bromine.
 - Analyze the fragmentation pattern to deduce the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **7-bromooxindole**.





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Caption: General workflow for spectroscopic analysis.

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